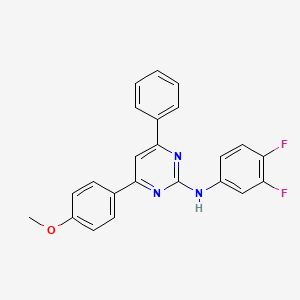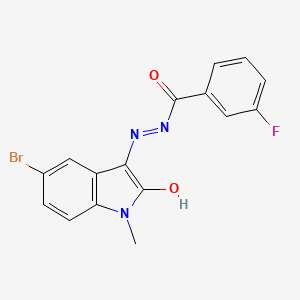![molecular formula C22H14N2O7 B3738557 4-{[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]methyl}benzoic acid CAS No. 5756-16-1](/img/structure/B3738557.png)
4-{[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]methyl}benzoic acid
Overview
Description
4-{[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]methyl}benzoic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound consists of multiple functional groups, including a nitro group, a phenoxy group, and a benzoic acid moiety, which contribute to its diverse chemical reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of 3-nitrophenol
Starting material: Phenol
Reaction: Nitration using concentrated nitric acid and sulfuric acid
Conditions: Controlled temperature around 50-60°C
Product: 3-nitrophenol
Formation of 5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindole
Starting material: 3-nitrophenol
Reaction: Condensation with phthalic anhydride
Conditions: Reflux in acetic anhydride
Product: 5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindole
Synthesis of 4-{[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]methyl}benzoic acid
Starting material: 5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindole
Reaction: Coupling with 4-carboxybenzyl chloride
Conditions: Base-catalyzed in an organic solvent like dimethylformamide (DMF)
Product: this compound
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The nitro group can be reduced to an amino group.
Reduction: : The isoindole ring can undergo hydrogenation.
Substitution: : The phenoxy group can participate in nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium.
Reduction: : Hydrogen gas with a palladium catalyst.
Substitution: : Sodium hydride in DMF.
Major Products
Reduction of the nitro group forms 4-{[5-(3-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]methyl}benzoic acid.
Oxidation of the isoindole ring leads to various carboxylic acid derivatives.
Scientific Research Applications
Chemistry: : Utilized as a building block for the synthesis of complex organic molecules, especially in designing molecules with specific reactivity.
Biology: : Studied for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.
Medicine: : Explored as a precursor for drug development, particularly in designing anti-inflammatory and anticancer agents.
Industry: : Used in the production of high-performance materials, such as polymers with unique properties.
Mechanism of Action
Molecular Targets
The compound can interact with enzyme active sites, potentially inhibiting their activity.
It may bind to DNA, affecting gene expression.
Pathways Involved
Inhibition of specific enzymes like oxidoreductases or hydrolases.
Modulation of signaling pathways related to inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-(2-nitrophenoxy)benzoic acid
4-[(4-nitrophenoxy)methyl]benzoic acid
5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindole
Uniqueness
The combination of a nitro group with the isoindole and benzoic acid moieties gives 4-{[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]methyl}benzoic acid unique reactivity and potential for a wide range of applications.
This compound is a remarkable example of how intricate organic molecules can be synthesized and utilized for various scientific purposes. Do you have any specific applications or reactions you're curious about with this compound?
Properties
IUPAC Name |
4-[[5-(3-nitrophenoxy)-1,3-dioxoisoindol-2-yl]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O7/c25-20-18-9-8-17(31-16-3-1-2-15(10-16)24(29)30)11-19(18)21(26)23(20)12-13-4-6-14(7-5-13)22(27)28/h1-11H,12H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQQGZWGYIXAIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CC=C(C=C4)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362210 | |
| Record name | STK000909 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5756-16-1 | |
| Record name | STK000909 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B3738478.png)

![N'-{3-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-2-bromobenzohydrazide](/img/structure/B3738487.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(3-phenylpropyl)piperazine](/img/structure/B3738501.png)
![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B3738505.png)
![4-[(4Z)-4-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide](/img/structure/B3738513.png)
![6-chloro-7-[(4-nitrophenyl)methoxy]-4-propyl-2H-chromen-2-one](/img/structure/B3738524.png)
![3-({[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B3738547.png)
![N-{5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylbenzamide](/img/structure/B3738555.png)
![2-bromo-N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B3738563.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B3738568.png)

![2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N-[3-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]ACETAMIDE](/img/structure/B3738582.png)
![METHYL 4-[4-(5-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}-1,3-DIOXOISOINDOL-2-YL)BENZAMIDO]BENZOATE](/img/structure/B3738590.png)
